2-Chlorobenzo[d]oxazol-7-ol is a heterocyclic compound characterized by a fused benzene and oxazole ring system with a chlorine substituent at the second position and a hydroxyl group at the seventh position. Its chemical formula is , and it has a molecular weight of approximately 169.56 g/mol. This compound is gaining attention in various fields, particularly in medicinal chemistry, due to its potential biological activities.
The compound is classified under the category of benzo[d]oxazoles, which are known for their diverse pharmacological properties. The specific compound, 2-Chlorobenzo[d]oxazol-7-ol, can be synthesized from various precursors through multiple synthetic pathways, including those involving chlorinated aromatic compounds and nitrophenols .
The synthesis of 2-Chlorobenzo[d]oxazol-7-ol can be achieved through several methods:
These methods highlight the versatility of synthetic strategies available for producing this compound.
The molecular structure of 2-Chlorobenzo[d]oxazol-7-ol features:
The structural representation can be summarized as follows:
2-Chlorobenzo[d]oxazol-7-ol can participate in various chemical reactions typical of heterocycles:
The biological activity of 2-Chlorobenzo[d]oxazol-7-ol may involve several mechanisms:
The physical properties of 2-Chlorobenzo[d]oxazol-7-ol include:
Chemical properties include reactivity towards nucleophiles due to the electrophilic nature of the chlorine atom and potential for hydrogen bonding due to the hydroxyl group .
2-Chlorobenzo[d]oxazol-7-ol has potential applications in several scientific fields:
Heterocyclic compounds constitute the structural backbone of >75% of FDA-approved pharmaceuticals, primarily due to their versatile capacity for molecular interactions with biological targets. Among these, the benzo[d]oxazole scaffold—a bicyclic system featuring fused benzene and oxazole rings—has emerged as a privileged structure in medicinal chemistry. Its planar, electron-rich architecture enables multifaceted binding modalities, including:
Table 1: Clinically Relevant Benzo[d]oxazole-Based Drugs
Drug Name | Therapeutic Category | Biological Target | Key Structural Features |
---|---|---|---|
Chlorzoxazone | Muscle Relaxant | GABA_A Receptor | 3-Benzo[d]oxazolone core |
Flunoxaprofen | NSAID | COX-1/COX-2 | 5-Trifluoromethyl benzo[d]oxazole |
Boxazomycin B | Antibacterial | Bacterial Membranes | Polycyclic benzo[d]oxazole system |
Calcimycin | Antibiotic/Ionophore | Divalent Cation Transporter | Benzo[d]oxazole-carboxylic acid |
This scaffold’s synthetic versatility permits regioselective functionalization at C2, C5, C6, and C7 positions, enabling fine-tuning of physicochemical properties (e.g., logP, solubility) and target affinity [10]. Recent advances in green synthesis—such as using Fe₃O₄-supported Lewis acidic ionic liquids (LAIL@MNP) or ultrasound-assisted cyclization—have further streamlined the production of diverse benzo[d]oxazole libraries for drug screening .
2-Chlorobenzo[d]oxazol-7-ol represents a strategically functionalized derivative where synergistic substituents confer unique reactivity and bioactivity profiles:
Table 2: Key Chemical Reactivity of 2-Chlorobenzo[d]oxazol-7-ol
Reaction Type | Conditions | Products | Applications |
---|---|---|---|
Nucleophilic Substitution (C2) | Amines, CuI, DMF, 110°C | 2-Aminobenzo[d]oxazol-7-ol derivatives | Kinase inhibitors, Antimicrobials |
O-Alkylation (C7) | Alkyl halides, K₂CO₃, acetone | 7-Alkoxy-2-chlorobenzo[d]oxazoles | Bioavailability optimization |
Oxidation (C7) | KMnO₄, pyridine | 2-Chlorobenzo[d]oxazole-7-carboxylic acid | Metal chelators, Prodrug synthesis |
Electrophilic Aromatic Substitution | HNO₃/H₂SO₄, 0°C | 5-Nitro-2-chlorobenzo[d]oxazol-7-ol | Precursor to amino derivatives |
Structurally analogous compounds demonstrate compelling bioactivities. For instance, 2-chlorobenzo[d]oxazole-7-carboxamide exhibits antimicrobial and anticancer properties via enzyme inhibition [4], while 2-chloro-N-(2-(4-chlorobenzyl)benzo[d]oxazol-5-yl)propanamides show potent anti-inflammatory activity (81.7% protection against carrageenan-induced edema) through COX-2 binding [3]. Hybrid derivatives like benzoxazole-oxadiazoles demonstrate acetylcholinesterase (AChE) inhibition (IC₅₀ = 5.80 ± 2.18 µM), relevant for Alzheimer’s therapeutics [9]. These findings underscore the pharmacophoric value of the 2-chloro-7-hydroxy substitution pattern.
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1